molecular formula C7H6BrN3O B14757462 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 299916-83-9

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14757462
CAS No.: 299916-83-9
M. Wt: 228.05 g/mol
InChI Key: HDGCDOWEEODMGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the reaction of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Chemistry: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology and Medicine: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs. It has been studied for its ability to inhibit various kinases involved in cancer cell proliferation .

Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and bromo substituents make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

299916-83-9

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3

InChI Key

HDGCDOWEEODMGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1NC=C2Br

Origin of Product

United States

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